2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)8-4-14-15(5-8)6-11(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNPRLQJOTHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN(N=C2)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Microwave-Assisted Cyclization
The solvent-free synthesis of pyrazole precursors is a cornerstone for constructing the 4-(3,4-dichlorophenyl)pyrazole scaffold. As demonstrated by, chalcones derived from 3,4-dichlorophenylacetophenone undergo cyclocondensation with hydrazine hydrate under microwave irradiation (550W, 4–6 minutes) using fly-ash:HSO as a catalyst. This method avoids toxic solvents and achieves cyclization-acetylation in a single step, yielding 1-acetyl-4,5-dihydropyrazoles (75–85% yields). The mechanism involves nucleophilic attack by hydrazine’s amine group on the chalcone’s α,β-unsaturated carbonyl, followed by proton migration and water elimination to form the dihydropyrazole intermediate (Scheme 1). Subsequent oxidation or aromatization steps are required to convert dihydropyrazoles to fully aromatic pyrazoles.
Table 1: Optimization of Microwave-Assisted Cyclization
| Catalyst Loading (g) | Time (min) | Yield (%) |
|---|---|---|
| 0.2 | 6 | 68 |
| 0.4 | 4 | 82 |
| 0.6 | 4 | 79 |
Direct Functionalization of Pre-Formed Pyrazole Rings
Alkylation with Chloroacetic Acid Derivatives
The patent discloses a two-step process for introducing the acetic acid moiety onto pyrazole rings. First, 4-(3,4-dichlorophenyl)pyrazole is alkylated with tert-butyl chlorocarbonyl-acetate or benzohydryl chlorocarbonyl-acetate in the presence of triethylamine, yielding protected esters. For example, reacting 1-(4-chlorophenyl)-2-morpholinoethylene with benzohydryl chlorocarbonyl-acetate in chloroform generates the tert-butyl ester intermediate (m.p. 143°C). Hydrolysis with trifluoroacetic acid (TFA) selectively cleaves the ester, producing the target acetic acid derivative in 72–89% yields. This method’s regioselectivity is attributed to the electron-withdrawing effect of the 3,4-dichlorophenyl group, which directs alkylation to the pyrazole’s N-1 position.
Mechanistic Insight : The reaction proceeds via enamine intermediates, where the morpholino group in 1-(4-chlorophenyl)-2-morpholinoethylene enhances nucleophilic attack at the β-carbon of the chalcone. Subsequent cyclization with arylhydrazines ensures correct regiochemistry.
Hydrolysis of Pyrazolyl Acetate Esters
Trifluoroacetic Acid-Mediated Ester Cleavage
The hydrolysis of pyrazolyl acetate esters to carboxylic acids is critical for final product isolation. As detailed in, tert-butyl or benzohydryl esters of 2-(4-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)acetic acid are stirred in TFA at room temperature, with reaction progress monitored by TLC. Excess TFA is evaporated, and the residue is crystallized from acetic acid/ethanol, yielding pure acetic acid derivatives (89% yield). This method avoids harsh basic conditions, preserving acid-sensitive functional groups.
Table 2: Hydrolysis Efficiency of Esters
| Ester Type | Time (h) | Yield (%) |
|---|---|---|
| tert-Butyl | 2 | 89 |
| Benzohydryl | 1.5 | 92 |
Catalytic and Solvent Effects on Reaction Efficiency
Role of Fly-Ash:H2_22SO4_44 in Microwave Synthesis
The fly-ash:HSO system in acts as a Brønsted acid catalyst, protonating the chalcone’s carbonyl group to enhance hydrazine nucleophilicity. At 0.4 g loading, it maximizes surface area for proton transfer, reducing reaction time to 4 minutes (82% yield). Fly-ash’s aluminosilicate framework also stabilizes transition states via Lewis acid interactions, as evidenced by IR spectra showing shifted carbonyl stretches (1672 cm) post-reaction.
Solvent Selection in Alkylation Reactions
Nonpolar solvents like chloroform or dichloromethane optimize alkylation yields by minimizing side reactions. Polar aprotic solvents (e.g., DMF) are avoided due to competing O-alkylation.
Spectroscopic Characterization and Purity Assessment
IR and NMR Spectral Data
-
IR : The acetic acid derivative exhibits peaks at 1705–1720 cm (C=O stretch) and 2500–3300 cm (broad O-H stretch).
-
H NMR : The pyrazole ring’s C-5 proton resonates as a doublet at δ 6.25–7.63 ppm, while the acetic acid’s methylene group appears as a singlet at δ 3.70 ppm.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Microwave Cyclization | 82 | 4 min | High |
| Alkylation-Hydrolysis | 89 | 3 h | Moderate |
The microwave-assisted route offers rapid, high-yield synthesis but requires specialized equipment. Alkylation-hydrolysis is more accessible but involves multiple steps.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups onto the pyrazolyl ring or the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds related to pyrazole structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The introduction of the dichlorophenyl group enhances this activity, making it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Properties
Studies have shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Antitumor Activity
Recent investigations into the antitumor potential of pyrazole derivatives have revealed promising results. The compound has been tested against different cancer cell lines, demonstrating cytotoxic effects. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism by which 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Steric Effects : Compounds with phenyl groups at pyrazole positions 1 or 3 (e.g., ) exhibit increased steric bulk, which may hinder binding to biological targets.
Electronic Effects : The methoxy group in is electron-donating, contrasting with the electron-withdrawing nitro group in , which increases acidity (pKa ~1–2 for nitro derivatives).
Biological Activity
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. Understanding its biological activity is crucial for the development of new pharmacological agents.
- Molecular Formula : CHClNO
- Molecular Weight : 257.12 g/mol
- CAS Number : 1710302-38-7
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives in vitro were evaluated against common pathogens.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 7b | 0.22 | 0.25 |
| 5a | 0.30 | 0.35 |
| 10 | 0.40 | 0.45 |
The compound 7b demonstrated the highest activity against Staphylococcus aureus and Staphylococcus epidermidis, inhibiting biofilm formation effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with evidence suggesting that these compounds can inhibit pro-inflammatory cytokines and pathways. A comparative study indicated that some pyrazole derivatives had superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. It was found to exhibit cytotoxic effects on cancer cell lines with IC values indicating selectivity towards tumor cells over normal cells.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 38.30 |
| A549 | 45.23 |
Molecular docking studies suggest that this compound interacts effectively with key cancer-related targets, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Evaluation : A study published in the ACS Omega journal highlighted the effectiveness of pyrazole derivatives against multidrug-resistant bacterial strains, emphasizing the role of structural modifications in enhancing activity .
- Cytotoxicity Study : Research conducted on various pyrazole hybrids indicated a strong correlation between electron-donating substituents on the aromatic ring and increased cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
